molecular formula C21H22N4O5S B2826257 2-(cyclopropylmethoxy)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)isonicotinamide CAS No. 2034358-86-4

2-(cyclopropylmethoxy)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)isonicotinamide

Cat. No.: B2826257
CAS No.: 2034358-86-4
M. Wt: 442.49
InChI Key: WPWQGJGQHKQTBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclopropylmethoxy)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)isonicotinamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropylmethoxy group, a dimethylisoxazolylsulfamoyl group, and an isonicotinamide moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)isonicotinamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the cyclopropylmethoxy group: This can be achieved through the reaction of cyclopropylmethanol with an appropriate halogenating agent, such as thionyl chloride, to form cyclopropylmethoxy chloride.

    Synthesis of the dimethylisoxazole ring: This step involves the cyclization of suitable precursors, such as 3,4-dimethyl-1,2-diketone, with hydroxylamine hydrochloride under acidic conditions to form the isoxazole ring.

    Coupling reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylmethoxy)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases, including cancer, inflammation, and infectious diseases.

    Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)isonicotinamide depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

    Pathways Involved: The compound could influence various biochemical pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(cyclopropylmethoxy)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)isonicotinamide: can be compared with other compounds that have similar structural features, such as:

Uniqueness

  • The unique combination of the cyclopropylmethoxy, dimethylisoxazolylsulfamoyl, and isonicotinamide groups in this compound distinguishes it from other similar molecules. This unique structure may confer specific biological activities or chemical reactivity that are not observed in other compounds.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c1-13-14(2)24-30-21(13)25-31(27,28)18-7-5-17(6-8-18)23-20(26)16-9-10-22-19(11-16)29-12-15-3-4-15/h5-11,15,25H,3-4,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWQGJGQHKQTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC=C3)OCC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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